Regioisomeric Differentiation: Computed Lipophilicity (XLogP3-AA) vs. 2-Chloro-4-(methylamino)-5-nitrobenzoic Acid
The target compound 2-chloro-6-(methylamino)-3-nitrobenzoic acid is a regioisomer of 2-chloro-4-(methylamino)-5-nitrobenzoic acid, differing in the relative positions of the methylamino and nitro groups. Computed lipophilicity values derived from PubChem demonstrate a measurable difference: the 2,6,3-substituted isomer exhibits an XLogP3-AA of 1.80 , while the 2,4,5-substituted isomer has an XLogP3-AA of 2.4 [1]. This 0.6 log unit difference translates to an approximately 4-fold difference in partition coefficient, which is significant for chromatographic retention, membrane permeability, and biological distribution of downstream products.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.80 |
| Comparator Or Baseline | 2-Chloro-4-(methylamino)-5-nitrobenzoic acid (CID 67957507): XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3-AA = 0.6; ~4-fold difference in partition coefficient |
| Conditions | Computed property; PubChem release 2019.06.18 (XLogP3 3.0) and PubChem release 2021.05.07 [1] |
Why This Matters
A 0.6 log unit difference in lipophilicity critically impacts the solubility and chromatographic behavior of the compound during purification and affects the ADME profile of any downstream drug candidates incorporating this building block.
- [1] PubChem. 2-Chloro-4-(methylamino)-5-nitrobenzoic acid, CID 67957507, XLogP3-AA: 2.4. National Center for Biotechnology Information. View Source
